molecular formula C26H20O8 B2524999 Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate CAS No. 844850-63-1

Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate

Cat. No. B2524999
M. Wt: 460.438
InChI Key: VYKDXIYWAYUWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, purification, and characterization of intermediates and final products. For instance, the synthesis of a depside derivative mentioned in paper was achieved through a facile approach, yielding high purity as confirmed by NMR, mass spectra, and X-ray crystallography. Similarly, the synthesis of ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a platelet aggregation inhibitor, involved the separation of byproducts and characterization using liquid chromatography-mass spectrometry . These methodologies could be applied to the synthesis and purification of "Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate".

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Paper discusses the use of density functional theory (DFT) to optimize the geometry and predict vibrational spectra of a related molecule. Similarly, paper uses DFT for geometrical optimization and compares it with experimental results from X-ray diffraction. These techniques could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. Paper describes the reactivity of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds to produce pyran-2-ones. This suggests that the ester and ether groups in "Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate" may also undergo specific chemical reactions that could be explored for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical applications. Paper reports the thermal stability and melting point of a non-linear optical material, which are determined through thermal analysis. The same methods could be used to assess the stability and phase transitions of the compound of interest. Additionally, the chromatographic techniques described in papers and for estimating related compounds could be adapted to study the physical properties of "Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate".

Safety And Hazards

While the specific safety data sheet for this compound is not available, similar compounds, such as 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, have safety data sheets that provide information on hazards, precautionary statements, and first-aid measures .

properties

IUPAC Name

methyl 4-[4-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O8/c1-30-26(29)18-7-9-19(10-8-18)34-23-15-32-22-13-20(11-12-21(22)25(23)28)31-16-24(27)33-14-17-5-3-2-4-6-17/h2-13,15H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKDXIYWAYUWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate

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